molecular formula C10H11Cl2NO B1324100 2-Chloro-5-(5-chlorovaleryl)pyridine CAS No. 914203-39-7

2-Chloro-5-(5-chlorovaleryl)pyridine

Cat. No. B1324100
CAS RN: 914203-39-7
M. Wt: 232.1 g/mol
InChI Key: SWUJSODYRNBTPD-UHFFFAOYSA-N
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Description

“2-Chloro-5-(5-chlorovaleryl)pyridine” is a chemical compound with the CAS Number: 914203-39-7 . It has a molecular weight of 232.11 and its IUPAC name is 5-chloro-1-(6-chloro-3-pyridinyl)-1-pentanone . The compound is a cream-colored solid .


Molecular Structure Analysis

The InChI code for “2-Chloro-5-(5-chlorovaleryl)pyridine” is 1S/C10H11Cl2NO/c11-6-2-1-3-9(14)8-4-5-10(12)13-7-8/h4-5,7H,1-3,6H2 . This compound contains a total of 25 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, and 6 aromatic bonds . It also contains 1 six-membered ring, 1 ketone (aromatic), and 1 Pyridine .


Physical And Chemical Properties Analysis

“2-Chloro-5-(5-chlorovaleryl)pyridine” is a cream-colored solid . Its molecular weight is 232.11 , and its linear formula is C10H11Cl2NO .

Scientific Research Applications

Synthesis and Characterization

2-Chloro-5-(5-chlorovaleryl)pyridine and its derivatives have been extensively studied for their potential applications in various fields. These compounds are primarily recognized for their role as intermediates in pharmaceuticals, agrochemicals, and biochemicals. Particularly, their utilization in the synthesis of herbicides has been notably documented. The synthesis methods and applications of related compounds like 2-chloro-5-trifluromethyl pyridine are well-documented, signifying the compound's utility in diverse chemical reactions and product formulations (Li Zheng-xiong, 2004).

Chemical Analysis Techniques

Advanced analytical techniques are employed to quantify and analyze these compounds. For instance, the quantitative analysis of 2-chloro-5-aminomethyl pyridine, a derivative, was effectively determined using High-Performance Liquid Chromatography (HPLC) with precise quantification and high recovery rates, emphasizing the compound's stability and the method's reliability in analytical chemistry (Wang Yue-feng, 2007).

Structural and Potentiometric Studies

The geometrical structure and potentiometric characteristics of derivatives like 5-chloro-2,3-dihydroxy pyridine azo and its metal complexes have been extensively studied. These studies involve understanding the ligand-metal interactions, stability constants, and thermodynamic parameters, providing insights into the compound's behavior in various chemical environments. The research highlights the compound's relevance in coordination chemistry and material science (A. F. Shoair et al., 2015).

properties

IUPAC Name

5-chloro-1-(6-chloropyridin-3-yl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c11-6-2-1-3-9(14)8-4-5-10(12)13-7-8/h4-5,7H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUJSODYRNBTPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)CCCCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641812
Record name 5-Chloro-1-(6-chloropyridin-3-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(5-chlorovaleryl)pyridine

CAS RN

914203-39-7
Record name 5-Chloro-1-(6-chloropyridin-3-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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